tert-butyl N-[1-(pyridin-3-yl)azetidin-3-yl]carbamate
Description
tert-Butyl N-[1-(pyridin-3-yl)azetidin-3-yl]carbamate is a specialized organic compound featuring an azetidine (four-membered nitrogen-containing ring) core substituted at the 1-position with a pyridin-3-yl group and at the 3-position with a tert-butyl carbamate moiety. This structure combines the conformational rigidity of azetidine with the electronic properties of pyridine, making it a valuable intermediate in pharmaceutical synthesis, particularly for drug candidates targeting central nervous system disorders or kinase inhibition . The tert-butyl carbamate group serves as a protective moiety for amines, enhancing solubility and stability during synthetic processes .
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
tert-butyl N-(1-pyridin-3-ylazetidin-3-yl)carbamate |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)15-10-8-16(9-10)11-5-4-6-14-7-11/h4-7,10H,8-9H2,1-3H3,(H,15,17) |
InChI Key |
HWDVJOFJHIMPRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(pyridin-3-yl)azetidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(pyridin-3-yl)azetidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(pyridin-3-yl)azetidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction may produce azetidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-(pyridin-3-yl)azetidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is used in the study of enzyme inhibitors and receptor modulators. It helps in understanding the interactions between small molecules and biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug development, particularly in the design of novel pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(pyridin-3-yl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridinyl group is often involved in hydrogen bonding and π-π interactions, while the azetidinyl group can participate in covalent bonding with target molecules .
Comparison with Similar Compounds
The compound is structurally analogous to several derivatives, differing in heterocyclic substituents, ring size, or functional groups. Below is a detailed comparison:
Structural Analogues with Varying Heterocycles
Key Observations :
- Pyridine vs.
- Ring Size : Azetidine (4-membered) introduces strain, enhancing reactivity compared to 5-membered pyrrolidine () or 6-membered piperidine derivatives (–14) .
Functional Group Variations
Key Observations :
- Chloroacetyl Group (): Introduces electrophilic reactivity for nucleophilic substitution, unlike the inert tert-butyl carbamate in the target compound .
- Trifluoromethyl Group (): Increases lipophilicity (logP ~2.5) compared to the parent compound, improving blood-brain barrier penetration .
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
